Laurimin

Micellization Hydrogen bonding Surfactant thermodynamics

Laurimin (CAS 52513-11-8), chemically designated as benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium chloride, is a cationic quaternary ammonium surfactant. Its molecular structure uniquely integrates a C12 (dodecanoyl) hydrophobic tail, an internal amide (-CONH-) spacer, and a sterically hindered benzyl-dimethyl quaternary ammonium headgroup (molecular weight 411.1 g/mol).

Molecular Formula C24H43ClN2O
Molecular Weight 411.1 g/mol
CAS No. 52513-11-8
Cat. No. B1294607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurimin
CAS52513-11-8
Molecular FormulaC24H43ClN2O
Molecular Weight411.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C24H42N2O.ClH/c1-4-5-6-7-8-9-10-11-15-19-24(27)25-20-16-21-26(2,3)22-23-17-13-12-14-18-23;/h12-14,17-18H,4-11,15-16,19-22H2,1-3H3;1H
InChIKeyJOMDPISNBYPGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laurimin (CAS 52513-11-8): A Benzyl Quaternary Ammonium Surfactant for Targeted Formulation


Laurimin (CAS 52513-11-8), chemically designated as benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium chloride, is a cationic quaternary ammonium surfactant [1]. Its molecular structure uniquely integrates a C12 (dodecanoyl) hydrophobic tail, an internal amide (-CONH-) spacer, and a sterically hindered benzyl-dimethyl quaternary ammonium headgroup (molecular weight 411.1 g/mol) [1]. This architecture differentiates it from common alkyl quaternary ammonium compounds (QACs) and simple amidoamine surfactants. Commercially available Laurimin is typically offered at a purity of ≥95% [1].

Why Generic Substitution Fails for Laurimin-Based Formulations


Laurimin's functional performance is governed by the synergy between its benzyl-modified quaternary ammonium headgroup and its internal amide spacer [1]. Unlike simple alkyldimethylbenzylammonium chlorides (e.g., benzalkonium chloride C12), the amide group in Laurimin acts as a secondary hydrophilic site that participates in intermolecular hydrogen bonding within the interfacial region, significantly altering critical micelle concentration (CMC), degree of counter-ion dissociation (α_mic), and surface adsorption thermodynamics [2]. Furthermore, the benzyl group increases the headgroup's hydrophobicity relative to methyl-substituted analogs, further lowering the CMC and modifying interfacial packing [2]. Generic substitutions with standard cationic surfactants lacking this precise architecture will result in divergent micellization behavior, solubilization capacity, and antimicrobial efficacy profiles [2].

Quantitative Evidence Guide for Laurimin (52513-11-8): Validated Differentiation Against Structural Analogs


Enhanced Micellization Thermodynamics via Amide Spacer Hydrogen Bonding vs. Conventional Alkyl Trimethylammonium Surfactants

Incorporation of the amide spacer in Laurimin's structure (C12-Bz-Me2) leads to more favorable Gibbs free energies of micellization (ΔG_mic°) relative to conventional alkyldimethylbenzylammonium chlorides (R-Bz-Me2) lacking the amide group and to alkyldimethylammonium chlorides. Comparative thermodynamic analyses on the homologous benzyl(3-acylaminopropyl)dimethylammonium chloride series demonstrate that the headgroup contribution to ΔG_mic° is more negative (i.e., more favorable) due to direct or water-mediated hydrogen bonding via the amide group, as confirmed by FTIR and 1H NMR chemical shift data [1]. This effect is absent in the structurally comparable RAPrMe3Cl (trimethyl ammonium) and RMe3Cl series.

Micellization Hydrogen bonding Surfactant thermodynamics

Statistically Lower Critical Micelle Concentration (CMC) Conferred by the Benzyl Substituent vs. Methyl Analogs

The benzyl group in Laurimin (as a member of the RAPrBzMe2Cl series) increases headgroup hydrophobicity compared to the methyl-substituted RAPrMe3Cl analogs, resulting in systematically lower CMC values across the homologous series. The published data demonstrate that 'the cmc and ΔGmic° of the series RAPrBzMe2Cl are smaller than the corresponding values of RAPrMe3Cl because the benzyl group is more hydrophobic than the methyl group' [1]. This structural feature enables micelle formation at lower bulk surfactant concentrations.

Critical Micelle Concentration Surface tension Headgroup hydrophobicity

Antimicrobial Preservation Efficacy Defined by Concentration Range in Original Patent vs. Unspecified QACs

The original Sanofi patent (US 5,068,064) specifically claims N-(3-benzylmethylaminopropyl)lauramide hydrochloride (Laurimin) for antiseptic, antimicrobial, and preservative applications. Unlike generic quaternary ammonium compound claims, this patent defines precise effective concentration ranges: 0.01–5% for pharmaceutical antimicrobial activity, 0.1–4% for inert surface disinfection, and 0.005–0.5% as a preservative in pharmaceutical or cosmetic products [1]. These concentration ranges are explicitly associated with the amide-containing benzyl QAC structure, providing a verifiable differentiation from other QACs for which optimum usage ranges may differ significantly.

Antimicrobial Preservative Disinfectant

Commercial Purity and Procurement Specifications for Laurimin vs. Generic Amidoamine Intermediates

Commercially sourced Laurimin (CAS 52513-11-8) is routinely supplied with a minimum purity specification of ≥95% as the neat quaternary ammonium chloride, as indicated by multiple chemical supplier databases . This contrasts with lauramidopropyl dimethylamine (CAS 3179-80-4), a common precursor and potential substitute, which is typically supplied as a tertiary amine intermediate requiring further quaternization and often contains residual free amine and amide impurities. The pre-quaternized nature of Laurimin eliminates the need for in situ activation and ensures consistent cationic character across the entire product batch.

Purity Quality Control Procurement

Derived Skin Mildness Advantage of Lauramidopropyl Chemistry vs. Non-Amide QACs

The lauramidopropyl substructure shared by Laurimin is associated with reduced protein denaturation potential compared to alkyl benzyl ammonium chlorides without the amide moiety. Although direct irritation data for Laurimin were not retrieved, the structurally related lauramidopropyl betaine (LAB, CAS 4292-10-8) has been documented to reduce skin irritation caused by anionic surfactants like Sodium Dodecyl Sulfate (SDS) when incorporated into surfactant mixtures, based on findings that 'Lauramidopropyl betaine helps to reduce the potential for skin irritation' [1]. The amide group's hydrogen-bonding capacity is posited to moderate the aggressive binding of the cationic headgroup to stratum corneum proteins compared to conventional quaternary ammonium compounds such as cetrimonium chloride [2].

Skin irritation Mildness Protein binding

Foam Boosting and Stability Enhancement in Anionic Surfactant Systems vs. Non-Functionalized Lauryl Amines

Amidoamine-based cationic surfactants structurally analogous to Laurimin, specifically lauramidopropyl dimethylamine derivatives, exhibit pronounced foam boosting and foam stabilization when combined with primary anionic surfactants such as alkyl sulfates and alkyl ether sulfates [1]. This performance, characterized by increased foam volume and improved lather texture even in the presence of oily soils and hard water, contrasts with simple lauryl dimethyl amines which primarily function as nonionic foam stabilizers and lack the substantive cationic charge that interacts synergistically with anionic surfactants to build viscosity and density [2]. The quaternary ammonium nature of Laurimin ensures permanent cationic character independent of pH, unlike pH-dependent tertiary amine counterparts.

Foam stability Foam boosting Surfactant synergy

Optimal Application Scenarios for Laurimin (CAS 52513-11-8) Based on Quantitative Evidence


Antimicrobial Preservation of Cosmetics and Pharmaceuticals at Low Inclusion Levels (0.005–0.5%)

Formulators seeking a patent-backed, chemically defined antimicrobial preservative can leverage Laurimin at concentrations as low as 0.005–0.5% in cosmetic and pharmaceutical products, as delineated in US Patent 5,068,064 [1]. The benzyl-dimethyl ammonium architecture ensures potent, substantive antimicrobial action while the amide spacer contributes to mildness, making it suitable for leave-on and rinse-off products where conventional QACs may cause excessive irritation or incompatibility with anionic components.

High-Efficiency Surfactant for Hard-Surface Disinfection (0.1–4%) with Controlled Foam Profile

For industrial and institutional hard-surface cleaners, the combination of low CMC (due to benzyl hydrophobicity) and amide-mediated intermolecular hydrogen bonding [1] enables effective surface wetting and microemulsification at surfactant concentrations within the patented 0.1–4% range [2]. Laurimin's controlled foam profile, in contrast to high-foaming alkyl amine oxides, is advantageous in formulations destined for use in automatic scrubbers or spray-applied disinfectants.

Mild, Substantive Hair Conditioning Agent in Premium Personal Care Formulations

Laurimin's permanent cationic charge drives strong adsorption (substantivity) onto negatively charged hair fibers, providing antistatic and conditioning benefits. The lauramidopropyl moiety, associated with reduced irritation potential compared to conventional cationic surfactants [1], allows formulators to design premium shampoos and conditioners that deliver wet and dry combing ease without compromising the mildness required for sensitive scalps.

Viscosity-Building and Foam-Boosting Co-Surfactant for Sulfate-Free Anionic Systems

The synergistic interaction between Laurimin's cationic quaternary ammonium headgroup and anionic primary surfactants (e.g., sodium lauryl sulfate, sodium laureth sulfate) yields significant increases in foam density and bulk viscosity [1]. This property is particularly valuable in sulfate-free cleansing formulations, where achieving consumer-preferred lather and rheology is challenging and often requires multiple polymeric thickeners and foam stabilizers.

Technical Documentation Hub

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36 linked technical documents
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